molecular formula C11H12N4O4 B4308885 N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4308885
M. Wt: 264.24 g/mol
InChI Key: JZJBDEVURRMFIO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: is a synthetic organic compound that features a furan ring, a nitro-substituted pyrazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with a β-diketone under acidic or basic conditions.

    Nitration: Introducing the nitro group to the pyrazole ring using a nitrating agent like nitric acid.

    Furan ring attachment: Coupling the furan ring to the pyrazole derivative through a nucleophilic substitution reaction.

    Propanamide formation: Finally, forming the propanamide group through an amidation reaction, possibly using an acid chloride and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Various substitution reactions can occur, especially at the furan ring or the pyrazole ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Products may include furan-2,5-dione derivatives or oxidized pyrazole derivatives.

    Reduction: Products may include amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The nitro group might be involved in redox reactions, while the furan and pyrazole rings could participate in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-furylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-8(14-7-9(5-13-14)15(17)18)11(16)12-6-10-3-2-4-19-10/h2-5,7-8H,6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJBDEVURRMFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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